molecular formula C12H13ClN2O B3367846 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole CAS No. 199292-93-8

5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole

Cat. No.: B3367846
CAS No.: 199292-93-8
M. Wt: 236.7 g/mol
InChI Key: CTXQQZDBUIIQFM-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Transition into Benzoxazine Derivatives : Research has shown that derivatives similar to 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole can undergo ring enlargement to form benzoxazine derivatives when reacted with sodium methylate or piperidine. This conversion highlights the chemical flexibility and potential for creating new compounds with varied biological activities (Gauss & Heitzer, 1970).
  • Potential as α1-AR Antagonists : A study designed and synthesized derivatives of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine, evaluating them for α1-adrenergic receptor (α1-AR) antagonistic activities. This suggests the compound's relevance in developing therapeutics targeting α1-AR, which is implicated in several cardiovascular and neurological disorders (Li et al., 2008).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Various benzoxazole derivatives, including those structurally related to this compound, have been synthesized and shown to possess broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and Candida species. This suggests their potential utility in developing new antimicrobial agents (Temiz‐Arpacı et al., 2005).
  • Anticancer Activity : Molecular docking studies have indicated that benzimidazole derivatives, related to this compound, exhibit potential as EGFR inhibitors, a target for cancer therapy. These findings underscore the compound's relevance in anticancer drug discovery (Karayel, 2021).
  • Dopamine Receptor Binding : Research on heterocyclic compounds, including those containing benzoxazole and piperidine moieties, has identified them as high-affinity ligands for the human dopamine D4 receptor. This suggests potential applications in treating psychiatric disorders and understanding dopamine-mediated neurological processes (Rowley et al., 1997).

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole is the 5’UTR Stem-Loop Driven α-Synuclein mRNA Translation and Prion Protein mRNA Translation . These targets play a crucial role in the regulation of protein synthesis in cells.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the regulation of protein synthesis. By interacting with the mRNA translation sites, it can potentially influence the production of α-Synuclein and Prion Proteins . .

Properties

IUPAC Name

5-chloro-2-piperidin-4-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXQQZDBUIIQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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